molecular formula C13H19NO2 B12429759 4-[1-Hydroxy-1-(1-methylpyrrolidin-2-yl)ethyl]phenol

4-[1-Hydroxy-1-(1-methylpyrrolidin-2-yl)ethyl]phenol

Cat. No.: B12429759
M. Wt: 221.29 g/mol
InChI Key: NCOJGMWSQHQPRG-UHFFFAOYSA-N
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Description

4-[1-Hydroxy-1-(1-methylpyrrolidin-2-yl)ethyl]phenol is a chemical compound with the molecular formula C13H19NO2 It is characterized by the presence of a hydroxy group, a methylpyrrolidinyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-Hydroxy-1-(1-methylpyrrolidin-2-yl)ethyl]phenol typically involves the reaction of a phenol derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of a base to deprotonate the phenol, followed by nucleophilic substitution with the pyrrolidine derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around room temperature to 50°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-[1-Hydroxy-1-(1-methylpyrrolidin-2-yl)ethyl]phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group or to modify the pyrrolidine ring.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehydroxylated or modified pyrrolidine derivatives.

    Substitution: Formation of brominated or nitrated phenol derivatives.

Scientific Research Applications

4-[1-Hydroxy-1-(1-methylpyrrolidin-2-yl)ethyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[1-Hydroxy-1-(1-methylpyrrolidin-2-yl)ethyl]phenol involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-Hydroxy-1-(2-methylpyrrolidin-2-yl)ethyl]phenol
  • 4-[1-Hydroxy-1-(3-methylpyrrolidin-2-yl)ethyl]phenol
  • 4-[1-Hydroxy-1-(4-methylpyrrolidin-2-yl)ethyl]phenol

Uniqueness

4-[1-Hydroxy-1-(1-methylpyrrolidin-2-yl)ethyl]phenol is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its binding affinity and selectivity for molecular targets. This uniqueness can result in distinct biological activities and potential therapeutic applications compared to similar compounds.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

4-[1-hydroxy-1-(1-methylpyrrolidin-2-yl)ethyl]phenol

InChI

InChI=1S/C13H19NO2/c1-13(16,12-4-3-9-14(12)2)10-5-7-11(15)8-6-10/h5-8,12,15-16H,3-4,9H2,1-2H3

InChI Key

NCOJGMWSQHQPRG-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCN1C)(C2=CC=C(C=C2)O)O

Origin of Product

United States

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